Cas no 14213-27-5 (1H-Tetrazole,5-(4-nitrophenyl)-1-phenyl-)
14213-27-5 structure
Product Name:1H-Tetrazole,5-(4-nitrophenyl)-1-phenyl-
CAS No:14213-27-5
MF:C13H9N5O2
MW:267.242861509323
CID:154930
PubChem ID:229513
Update Time:2025-04-19
1H-Tetrazole,5-(4-nitrophenyl)-1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Tetrazole,5-(4-nitrophenyl)-1-phenyl-
- 5-(4-nitrophenyl)-1-phenyltetrazole
- 1-phenyl-5-(4-nitrophenyl)-1H-tetrazole
- 1-Phenyl-5-(p-nitrophenyl)-tetrazol
- 5-(4-Nitro-phenyl)-1-phenyl-1H-tetrazol
- 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole
- 5-(4-nitro-phenyl)-1-phenyl-1H-tetrazole
- AC1L5HGP
- AC1Q21F6
- AR-1G5352
- CTK4C2954
- NSC23246
- NSC-23246
- 14213-27-5
- DTXSID70281849
-
- Inchi: 1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-15-16-17(13)11-4-2-1-3-5-11/h1-9H
- InChI Key: IOLDWWUVEIYATK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)C1=NN=NN1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 267.07577
- Monoisotopic Mass: 267.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 89.4Ų
Experimental Properties
- Density: 1.43
- Boiling Point: 487.8°Cat760mmHg
- Flash Point: 248.8°C
- Refractive Index: 1.718
- PSA: 86.74
1H-Tetrazole,5-(4-nitrophenyl)-1-phenyl- Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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